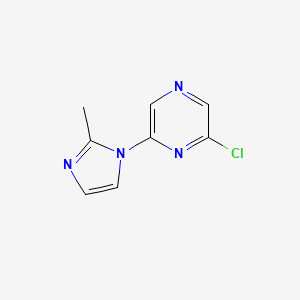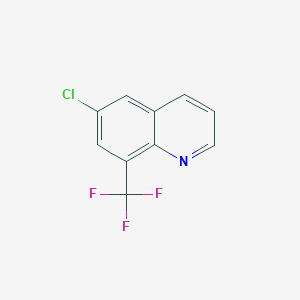
6-Chloro-8-(trifluorométhyl)quinoléine
Vue d'ensemble
Description
6-Chloro-8-(trifluoromethyl)quinoline is a fluorinated quinoline derivative with the molecular formula C10H5ClF3N. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. The incorporation of both chlorine and trifluoromethyl groups into the quinoline structure enhances its biological activity and chemical stability .
Applications De Recherche Scientifique
6-Chloro-8-(trifluoromethyl)quinoline has a wide range of applications in scientific research:
Mécanisme D'action
Target of Action
It’s known that quinoline derivatives often interact with various enzymes and receptors in the body, influencing their function .
Mode of Action
Quinoline compounds typically interact with their targets by forming bonds and altering the target’s structure or function .
Biochemical Pathways
Quinoline compounds are known to influence various biochemical pathways depending on their specific targets .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 6-Chloro-8-(trifluoromethyl)quinoline . These factors could include pH levels, temperature, presence of other compounds, and the specific biological environment where the compound is active.
Analyse Biochimique
Biochemical Properties
6-Chloro-8-(trifluoromethyl)quinoline plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes involved in oxidative stress responses and metabolic pathways. For instance, it can inhibit certain cytochrome P450 enzymes, which are crucial for drug metabolism and detoxification processes . Additionally, 6-Chloro-8-(trifluoromethyl)quinoline has been observed to bind to specific protein targets, altering their function and activity.
Cellular Effects
The effects of 6-Chloro-8-(trifluoromethyl)quinoline on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can affect the MAPK/ERK signaling pathway, leading to changes in cell proliferation and apoptosis . Furthermore, 6-Chloro-8-(trifluoromethyl)quinoline has been shown to alter the expression of genes involved in inflammatory responses and oxidative stress, thereby impacting cellular homeostasis.
Molecular Mechanism
At the molecular level, 6-Chloro-8-(trifluoromethyl)quinoline exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity. For instance, this compound can inhibit the activity of certain kinases, thereby affecting downstream signaling pathways . Additionally, 6-Chloro-8-(trifluoromethyl)quinoline can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Chloro-8-(trifluoromethyl)quinoline can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that 6-Chloro-8-(trifluoromethyl)quinoline remains stable under specific conditions, but it can degrade over time, leading to reduced efficacy . Long-term exposure to this compound has been associated with alterations in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of 6-Chloro-8-(trifluoromethyl)quinoline vary with different dosages in animal models. At low doses, this compound can exhibit therapeutic effects, such as anti-inflammatory and antioxidant properties . At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent.
Metabolic Pathways
6-Chloro-8-(trifluoromethyl)quinoline is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450s, which play a crucial role in its metabolism and detoxification . This compound can also affect metabolic flux and metabolite levels, leading to changes in cellular energy production and utilization.
Transport and Distribution
The transport and distribution of 6-Chloro-8-(trifluoromethyl)quinoline within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes and accumulate in specific tissues . Its localization and accumulation can influence its biological activity and efficacy.
Subcellular Localization
6-Chloro-8-(trifluoromethyl)quinoline exhibits specific subcellular localization, which can affect its activity and function. It can be targeted to specific compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with specific biomolecules and its overall biological effects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method is the electrophilic substitution reaction, where quinoline is treated with chlorinating agents and trifluoromethylating reagents under controlled conditions . Another approach involves the cyclization of appropriate precursors, followed by functional group modifications .
Industrial Production Methods: Industrial production of 6-Chloro-8-(trifluoromethyl)quinoline often employs large-scale electrophilic substitution reactions. The process involves the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride and trifluoromethylating agents like trifluoromethyl iodide or trifluoromethyl sulfonic acid . These reactions are carried out in specialized reactors to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 6-Chloro-8-(trifluoromethyl)quinoline undergoes various chemical reactions, including:
Substitution: The chlorine and trifluoromethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products Formed:
Oxidation: Quinoline N-oxides.
Reduction: Aminoquinolines.
Substitution: Various substituted quinolines depending on the nucleophile used.
Comparaison Avec Des Composés Similaires
6-Fluoroquinoline: Similar in structure but with a fluorine atom instead of chlorine.
8-Trifluoromethylquinoline: Lacks the chlorine atom but retains the trifluoromethyl group.
6-Chloroquinoline: Contains chlorine but lacks the trifluoromethyl group.
Uniqueness: 6-Chloro-8-(trifluoromethyl)quinoline is unique due to the simultaneous presence of both chlorine and trifluoromethyl groups, which confer enhanced chemical stability and biological activity compared to its analogs . This dual substitution pattern makes it a versatile compound in various research and industrial applications.
Propriétés
IUPAC Name |
6-chloro-8-(trifluoromethyl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClF3N/c11-7-4-6-2-1-3-15-9(6)8(5-7)10(12,13)14/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZRDWVIFEHZWCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CC(=C2N=C1)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40674643 | |
| Record name | 6-Chloro-8-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40674643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1065074-68-1 | |
| Record name | 6-Chloro-8-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40674643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


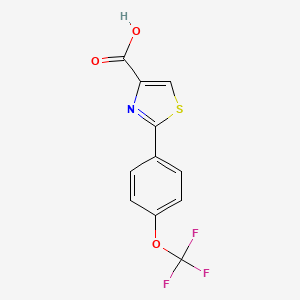
![(8-METHYL-8-AZABICYCLO[3.2.1]OCTAN-3-YL)METHANAMINE](/img/structure/B1420325.png)
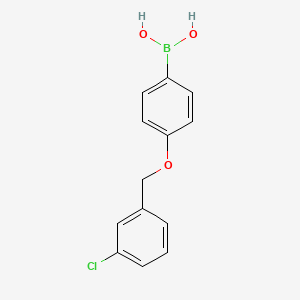
![2-[Chloro(phenyl)methyl]-5-(2-cyclopentylethyl)-1,3,4-oxadiazole](/img/structure/B1420328.png)
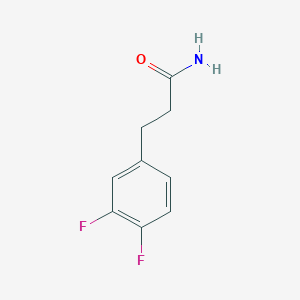
![1-[(4-Chloro-3-nitrophenyl)methyl]-1,2-dihydropyridin-2-one](/img/structure/B1420330.png)
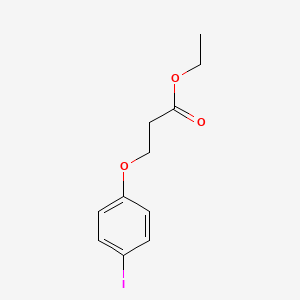
![2-chloro-N-[(3-methoxyphenyl)methyl]propanamide](/img/structure/B1420333.png)
![3-[3-(2-Oxopiperidin-1-yl)propoxy]benzonitrile](/img/structure/B1420341.png)
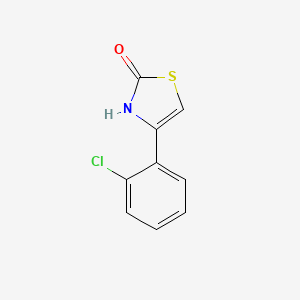
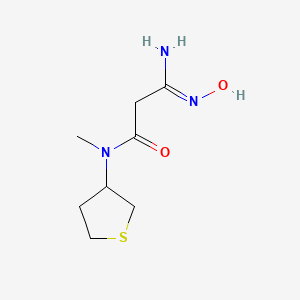
![2-[4-(2,4-Difluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid](/img/structure/B1420345.png)
![(2-[4-(Pyridin-3-ylsulfonyl)piperazin-1-YL]ethyl)amine](/img/structure/B1420346.png)
